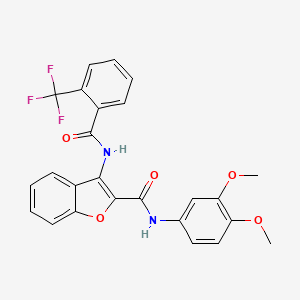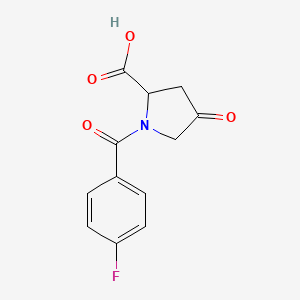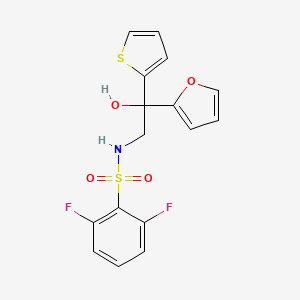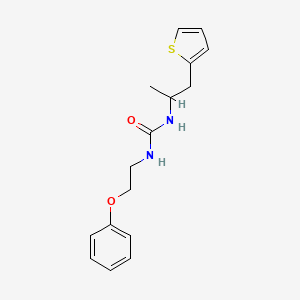
1-(2-Phenoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives often involves the use of isocyanates or carbamates as intermediates. For instance, the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas involves the use of aryl isocyanates, which are reacted with amines to form the desired urea derivatives . Similarly, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives is achieved through a structure-based design, indicating a methodical approach to the synthesis of these compounds . The synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea is reported to involve nucleophilic and electrophilic substitution steps followed by oxidation . Another example is the synthesis of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which was designed to optimize the spacer length and conformational flexibility of the compounds .
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed using various spectroscopic techniques. For example, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was characterized by NMR, FT-IR, MS, and single-crystal X-ray diffraction, and its structure was further optimized using DFT studies . The structure of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea was confirmed by FTIR, UV-VIS, NMR spectroscopy, and high-resolution mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of urea derivatives are critical for determining the final properties of the compounds. For instance, the carbonylation reaction used in the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea is a key step that influences the yield and purity of the final product . The synthesis of 1,3-disubstituted ureas with polycyclic fragments also involves specific reactions, such as the preparation of 1-isocyanatoadamantane through the reaction of diphenylphosphoryl azide with (adamantan-1-yl)carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely related to their molecular structure and the substituents present on the urea moiety. The presence of different substituents, such as fluorine, chlorine, or various aryl groups, can significantly affect the properties of these compounds . The frontier molecular orbitals calculated for 1-cyclopentyl-3-(3-hydroxyphenyl)urea reveal structural features and physicochemical properties that are important for understanding the behavior of these molecules .
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships (SAR) of urea derivatives, including phenyl urea derivatives, have been extensively studied due to their significant biological activities. For instance, trisubstituted phenyl urea derivatives have been explored as neuropeptide Y5 receptor antagonists, with over 40 analogues prepared to study their SAR. These compounds have shown potent inhibitory activities, acting as antagonists in cellular assays, highlighting the critical role of structural modifications in enhancing biological efficacy (Fotsch et al., 2001).
Chemical Synthesis and Biochemical Evaluation
Another aspect of research on urea derivatives involves their chemical synthesis and biochemical evaluation. Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize the spacer length linking pharmacophoric moieties, have been synthesized and assessed for antiacetylcholinesterase activity. This research demonstrates that the chemical structure of urea derivatives can be finely tuned to achieve high inhibitory activities, offering insights into the design of compounds with enhanced conformational flexibility and potency (Vidaluc et al., 1995).
Cocondensation Reactions
The cocondensation reactions of urea with methylolphenols under acidic conditions have been investigated, revealing the formation of various urea-phenol copolymers. This research provides valuable information on the synthesis and characterization of new materials, expanding the application of urea derivatives in material science (Tomita & Hse, 1992).
Biological Activity Studies
Urea derivatives have also been studied for their biological activities, including their role as cytokinin-like agents and enhancers of adventitious rooting. These synthetic compounds have been identified as positive regulators of cell division and differentiation, with specific urea cytokinins showing activity that often exceeds that of adenine compounds. This highlights the potential of urea derivatives in plant biology and agriculture (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)-3-(1-thiophen-2-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-13(12-15-8-5-11-21-15)18-16(19)17-9-10-20-14-6-3-2-4-7-14/h2-8,11,13H,9-10,12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZNBINTFAXPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


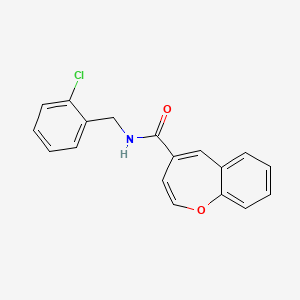
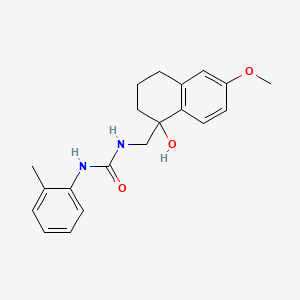


![1,3,8,8-tetramethyl-5-(3-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2526294.png)
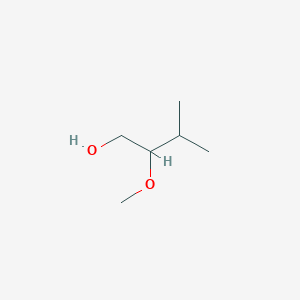
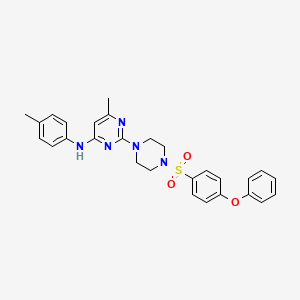
![Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2526303.png)
